3-[(3-Chloro-4-fluorophenoxy)methyl]-4-methoxybenzaldehyde
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Overview
Description
3-[(3-Chloro-4-fluorophenoxy)methyl]-4-methoxybenzaldehyde is an organic compound with the molecular formula C15H12ClFO3. It is a solid at room temperature and is known for its applications in various fields of scientific research and industry .
Preparation Methods
The synthesis of 3-[(3-Chloro-4-fluorophenoxy)methyl]-4-methoxybenzaldehyde typically involves the reaction of 3-chloro-4-fluorophenol with 4-methoxybenzaldehyde under specific conditions. One common method is the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency .
Chemical Reactions Analysis
3-[(3-Chloro-4-fluorophenoxy)methyl]-4-methoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Scientific Research Applications
3-[(3-Chloro-4-fluorophenoxy)methyl]-4-methoxybenzaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[(3-Chloro-4-fluorophenoxy)methyl]-4-methoxybenzaldehyde involves its interaction with specific molecular targets. It can act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
3-[(3-Chloro-4-fluorophenoxy)methyl]-4-methoxybenzaldehyde can be compared with similar compounds such as:
3-[(2-Chloro-4-fluorophenoxy)methyl]-4-methoxybenzaldehyde: Similar structure but with a different position of the chloro group.
3-Chloro-4-methylphenyl isocyanate: Different functional group but similar aromatic structure.
4-[4-(3-(4-chloro-3-trifluoromethyl)phenyl)piperidine]: Different functional groups and applications but similar aromatic core .
Properties
IUPAC Name |
3-[(3-chloro-4-fluorophenoxy)methyl]-4-methoxybenzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClFO3/c1-19-15-5-2-10(8-18)6-11(15)9-20-12-3-4-14(17)13(16)7-12/h2-8H,9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQWQSTGVJDBHFF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=O)COC2=CC(=C(C=C2)F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClFO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.70 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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